(Z)-2-thioxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(4-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-12-5-7-14(8-6-12)21-19(22)17(27-20(21)26)11-13-9-15(23-2)18(25-4)16(10-13)24-3/h5-11H,1-4H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYFTVZNZVORIT-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-thioxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This compound is characterized by its thiazolidine ring structure, which is known to exhibit significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Thiazolidin-4-one derivatives are increasingly recognized for their potential as anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted that certain thiazolidinone derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer) cells .
Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HT29 | 25 | Apoptosis induction |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | H460 | 30 | Cell cycle arrest |
| 2-Arylamino thiazolidin-4-one | MCF7 | 15 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-one derivatives have been extensively studied. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic ring enhances their antibacterial efficacy. For example, the compound's activity against Escherichia coli and Staphylococcus aureus has been reported with inhibition percentages reaching up to 91.66% .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Inhibition Percentage (%) |
|---|---|---|
| This compound | E. coli | 88.46 |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66 |
| 2-(Methylphenyl-imino)thiazolidin-4-one | E. coli | 81.8 |
Anti-inflammatory Activity
Thiazolidinone derivatives have also shown promising anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response . The anti-inflammatory effects are particularly beneficial in conditions like arthritis and other inflammatory diseases.
Case Studies
- Anticancer Study : A recent study evaluated the effectiveness of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 25 µM for HT29 cells.
- Antimicrobial Study : Another research focused on the antibacterial properties of this compound against common pathogens. The results showed significant inhibition against E. coli, comparable to standard antibiotics like ampicillin.
Scientific Research Applications
Antimicrobial Activity
Thiazolidin-4-one derivatives have shown significant potential as antimicrobial agents . Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains. The mechanism often involves disrupting biofilm formation, which is crucial in the treatment of chronic infections.
Key Findings:
- Biofilm Inhibition : Studies have demonstrated that certain thiazolidin-4-one derivatives exhibit over 50% inhibition of biofilm formation in pathogens like Pseudomonas aeruginosa and Staphylococcus aureus at concentrations corresponding to their minimum inhibitory concentrations (MICs) .
- Broad Spectrum : These compounds have been found effective against a range of microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi .
Data Table: Antimicrobial Activity of Thiazolidin-4-One Derivatives
| Compound | Target Microorganism | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Compound 1 | Staphylococcus aureus | 0.5 | 61.34 |
| Compound 2 | Pseudomonas aeruginosa | 125.4 | 62.69 |
| Compound 3 | Candida albicans | 31.25 | Not specified |
Anticancer Properties
The anticancer potential of thiazolidin-4-one derivatives is another area of significant research interest. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity : For instance, specific derivatives demonstrated IC50 values as low as 0.24 µM against HepG2 liver cancer cells and MCF-7 breast cancer cells .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and tyrosine kinases .
Data Table: Cytotoxic Effects of Thiazolidin-4-One Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 0.24 |
| Compound B | MCF-7 | 0.54 |
| Compound C | A549 (lung carcinoma) | 0.041 |
Anti-inflammatory Applications
The anti-inflammatory properties of thiazolidin-4-one derivatives have also been explored, with promising results suggesting their potential in treating inflammatory diseases.
Key Findings:
- Pathway Modulation : Research indicates that these compounds can modulate inflammatory pathways, potentially leading to reduced pain and inflammation .
- Therapeutic Development : There is ongoing exploration into developing these compounds into therapeutic agents for conditions such as arthritis and other inflammatory disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3
Phenyl vs. p-Tolyl Groups
- Melting point: 120–122°C () vs. 190°C for the target compound (). The higher mp of the target is attributed to stronger van der Waals interactions from the p-tolyl group. Biological Relevance: Phenyl derivatives often exhibit moderate enzyme inhibition, while p-tolyl analogs may show enhanced selectivity due to methyl substitution .
Hydroxyphenyl and Bromophenyl Derivatives
- (Z)-3-(4-Hydroxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one (): The 4-hydroxyphenyl group increases polarity, improving aqueous solubility but reducing membrane permeability.
- (Z)-3-(2-Bromophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one (): Bromine introduces steric and electronic effects, possibly altering metabolic stability. No direct bioactivity data reported, but halogenated analogs are common in drug design for enhanced binding .
Substituent Variations at Position 5
3,4,5-Trimethoxybenzylidene vs. Other Aromatic Moieties
- (Z)-5-(Azulen-1-ylmethylene)-2-thioxothiazolidin-4-one (): Azulene substituent introduces a non-planar, electron-rich system, affecting redox properties and complexation with metal ions. Electrochemical Behavior: Azulene derivatives exhibit distinct cyclic voltammetry profiles compared to trimethoxybenzylidene analogs, suggesting applications in sensor technology .
- 5-(5-Chloro-2-hydroxybenzylidene) Analogs ():
Core Structural Modifications
Thiazolidinone vs. Thiohydantoin Cores
- 5-((E)-3,4,5-Trimethoxybenzylidene)-1,3-dimethyl-2-thiohydantoin (): Thiohydantoin core lacks the thiazolidinone’s sulfur atom at position 2, reducing hydrogen-bonding capacity. Melting Point: 141–143°C () vs. 190°C for the target compound, highlighting the impact of core structure on crystallinity .
Data Tables
Table 1: Physical Properties of Selected Analogs
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Solvent System | Yield (%) | Reference |
|---|---|---|---|
| Knoevenagel condensation | Choline chloride:urea | 29 | |
| Acid-catalyzed cyclization | Ethanol/AcOH | 60–75 |
How can researchers resolve contradictions in spectroscopic data between predicted and observed structures?
Advanced
Discrepancies between predicted (e.g., DFT-calculated) and experimental NMR/IR data often arise from crystal packing effects or dynamic conformational changes . Methodological approaches include:
- Single-crystal X-ray diffraction : Use SHELX or ORTEP-III to resolve stereochemical ambiguities and validate the Z-configuration of the benzylidene group .
- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies intermolecular interactions that influence spectral shifts .
- Dynamic NMR : Variable-temperature studies in DMSO-d6 can reveal rotameric equilibria affecting peak splitting .
What spectroscopic techniques are essential for characterizing this compound?
Q. Basic
- 1H/13C NMR : Confirm regiochemistry of the p-tolyl and trimethoxybenzylidene groups. Key signals include the =CH proton (~7.60 ppm, singlet) and methoxy groups (~3.74–3.84 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 310 [M−]) validate molecular weight .
- X-ray crystallography : Resolves absolute configuration and crystal packing .
What strategies improve the yield of Knoevenagel condensation in deep eutectic solvents (DES)?
Q. Advanced
- Solvent selection : Choline chloride:urea (1:2) enhances electrophilicity of the aldehyde, accelerating condensation .
- Catalyst optimization : Adding 0.5% glacial acetic acid reduces reaction time from 24 h to 12 h .
- Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., oxidation of the thioxo group) .
What are the common byproducts in the synthesis, and how are they identified?
Q. Basic
- Oxidation byproducts : Sulfoxides or sulfones form if oxidizing agents (e.g., H2O2) are present. Detected via TLC (lower Rf) or HPLC .
- E/Z isomerization : Incorrect stereochemistry arises from prolonged heating. X-ray crystallography distinguishes isomers .
- Uncyclized intermediates : Characterized by IR (absence of C=O stretch at ~1690 cm⁻¹) .
How does the Z-configuration influence biological activity compared to E-isomers?
Q. Advanced
- Enzyme inhibition : The Z-isomer’s planar structure enhances binding to hydrophobic pockets (e.g., pantothenate synthetase in Mycobacterium tuberculosis), achieving IC50 values ~350 nM vs. >1 µM for E-isomers .
- Molecular docking : Z-configuration aligns the trimethoxybenzylidene group for π-π stacking with aromatic residues (e.g., Tyr220 in PS inhibitors) .
- Cellular uptake : Improved logP (~3.5) due to Z-stereochemistry increases membrane permeability .
What solvents and conditions are recommended for recrystallization?
Q. Basic
- Preferred solvents : DMF-acetic acid (1:1) or ethanol-water mixtures yield high-purity crystals .
- Temperature gradient : Slow cooling from 80°C to 4°C minimizes occluded solvents .
How to model the compound’s interaction with biological targets using computational methods?
Q. Advanced
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at the thioxo group) using Schrödinger’s Phase .
- Molecular dynamics (MD) : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess target residence time .
- QSAR studies : Correlate substituent effects (e.g., methoxy groups) with bioactivity using Hammett σ constants .
What are the stability considerations under different storage conditions?
Q. Basic
- Short-term storage : Sealed vials at 2–8°C in desiccators (RH < 30%) prevent hydrolysis .
- Long-term stability : Avoid exposure to light (UV degradation) and oxidizers (e.g., O2) .
What analytical approaches validate hydrogen bonding patterns in the crystal structure?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
